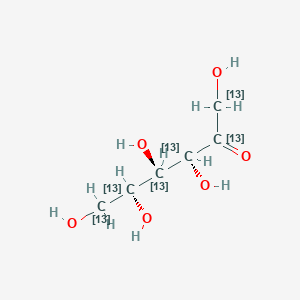

(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one is a labeled isotopologue of a hexose sugar, specifically a derivative of glucose. This compound is characterized by the presence of five hydroxyl groups and a ketone functional group, making it a polyhydroxy ketone. The isotopic labeling with carbon-13 is often used in research to trace metabolic pathways and study molecular interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one typically involves the isotopic labeling of glucose. This can be achieved through the fermentation of glucose in the presence of carbon-13 labeled carbon dioxide. The reaction conditions usually require a controlled environment to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into glucose. The process requires careful monitoring of the fermentation conditions, including temperature, pH, and nutrient supply, to maximize yield and isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of dicarbonyl compounds.

Reduction: Formation of hexitols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a tracer in metabolic studies due to its carbon-13 labeling. It helps in understanding the metabolic pathways of glucose in various organisms.

Biology

In biological research, it is used to study the uptake and utilization of glucose in cells. It can also be used in NMR spectroscopy to investigate molecular interactions.

Medicine

The compound can be used in medical research to study glucose metabolism in diseases such as diabetes. It helps in understanding how glucose is processed in the body and can aid in the development of new treatments.

Industry

In the industrial sector, it is used in the production of labeled compounds for research and development. It can also be used in the synthesis of other isotopically labeled molecules.

Wirkmechanismus

The compound exerts its effects by participating in metabolic pathways as a glucose analog. The carbon-13 labeling allows researchers to trace its path through various biochemical processes. It interacts with enzymes involved in glucose metabolism, providing insights into the molecular mechanisms of these pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one: The non-labeled version of the compound.

(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-2H6)hexan-2-one: A deuterium-labeled analog.

Uniqueness

The uniqueness of (3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one lies in its carbon-13 labeling, which makes it particularly useful for tracing metabolic pathways and studying molecular interactions in a way that non-labeled or deuterium-labeled analogs cannot.

Eigenschaften

Molekularformel |

C6H12O6 |

|---|---|

Molekulargewicht |

186.11 g/mol |

IUPAC-Name |

(3R,4R,5S)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI-Schlüssel |

BJHIKXHVCXFQLS-RHIGXHPUSA-N |

Isomerische SMILES |

[13CH2]([13C@@H]([13C@H]([13C@H]([13C](=O)[13CH2]O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)

![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)

![Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)